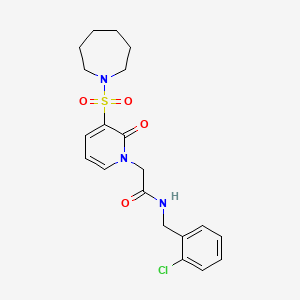
2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(2-chlorobenzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(2-chlorobenzyl)acetamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) inhibitor that has been approved for the treatment of non-small cell lung cancer (NSCLC). It is a small molecule drug that selectively targets the T790M mutation of EGFR, which is responsible for acquired resistance to first-generation EGFR inhibitors.
Mécanisme D'action
2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(2-chlorobenzyl)acetamide works by irreversibly binding to the mutated EGFR, blocking its signaling pathway and inhibiting cancer cell growth and survival. It has a high selectivity for the T790M mutation, while sparing the wild-type EGFR and other related receptors. This mechanism of action makes this compound a highly effective and specific inhibitor for the treatment of NSCLC.
Biochemical and Physiological Effects:
This compound has been shown to have minimal off-target effects and toxicity in preclinical and clinical studies. It has a favorable pharmacokinetic profile, with good oral bioavailability and tissue distribution. The drug is metabolized by the liver and excreted mainly through the feces. The most common adverse reactions reported in clinical trials are mild to moderate, including diarrhea, rash, and nausea.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(2-chlorobenzyl)acetamide is a valuable tool for researchers studying EGFR signaling and cancer biology. Its high selectivity and potency make it an ideal compound for in vitro and in vivo experiments. However, the cost and complexity of its synthesis may limit its availability and use in some laboratories. In addition, the specific mutation status of the cancer cells should be taken into consideration when designing experiments using this compound.
Orientations Futures
There are several potential directions for future research on 2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(2-chlorobenzyl)acetamide. One area of interest is the development of combination therapies that can enhance its efficacy and overcome resistance mechanisms. Another direction is the investigation of its use in other types of cancer that harbor EGFR mutations, such as head and neck cancer or colorectal cancer. In addition, further studies are needed to explore the long-term safety and efficacy of this compound in clinical practice, as well as its potential use in earlier stages of NSCLC or as a maintenance therapy.
Méthodes De Synthèse
The synthesis of 2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(2-chlorobenzyl)acetamide involves several steps, including the preparation of a key intermediate compound, followed by coupling with a chlorobenzyl amine to form the final product. The process is complex and requires expertise in synthetic organic chemistry.
Applications De Recherche Scientifique
2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(2-chlorobenzyl)acetamide has been extensively studied in preclinical and clinical trials for its efficacy and safety in the treatment of NSCLC. It has shown promising results in patients with T790M-positive tumors, with higher response rates and longer progression-free survival compared to chemotherapy or other EGFR inhibitors. In addition, this compound has been investigated for its potential use in combination with other targeted therapies or immunotherapies.
Propriétés
IUPAC Name |
2-[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-[(2-chlorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O4S/c21-17-9-4-3-8-16(17)14-22-19(25)15-23-11-7-10-18(20(23)26)29(27,28)24-12-5-1-2-6-13-24/h3-4,7-11H,1-2,5-6,12-15H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKXGGROHOADFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Cyclopropyl-6-[[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methoxy]pyridazine](/img/structure/B2951435.png)
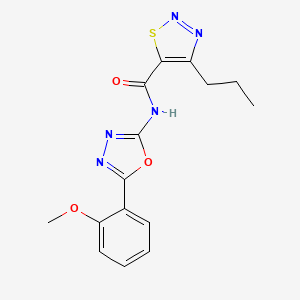

![Ethyl 2-{[3-(azepan-1-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2951441.png)
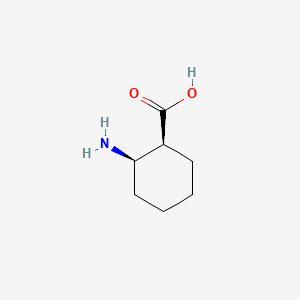
![3-Butoxy-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide](/img/structure/B2951447.png)
![4-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]sulfonylmorpholine](/img/structure/B2951448.png)
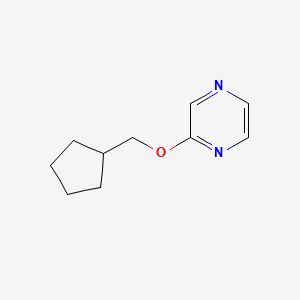
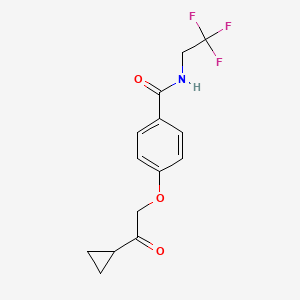
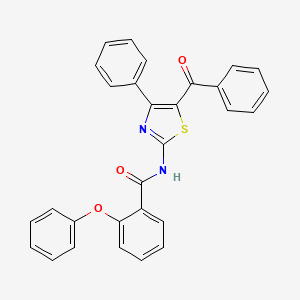

![9H-Fluoren-9-ylmethyl N-[(1S)-3-(methylsulfanyl)-1-{[(1R)-1-phenylethyl]carbamoyl}propyl]carbamate](/img/structure/B2951456.png)
![8-(5-Bromo-2-methoxyphenyl)-5-(2-ethoxyethyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2951457.png)